molecular formula C33H35FN2O5 B1662188 Atorvastatin CAS No. 134523-00-5

Atorvastatin

Cat. No.: B1662188
CAS No.: 134523-00-5
M. Wt: 558.6 g/mol
InChI Key: XUKUURHRXDUEBC-KAYWLYCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Atorvastatin is synthesized through a multi-step process. One common method involves the biocatalytic reduction of ethyl-4-chloroacetoacetate using a ketoreductase enzyme, followed by the replacement of the chloro substituent with a cyano group using a halohydrin dehalogenase enzyme . This process is designed to be environmentally friendly and efficient.

Industrial Production Methods: The industrial production of this compound typically involves wet granulation tabletting methods. The process includes critical parameters such as dry mixing, wet granulation, drying, lubrication, compression, and coating stages . The final product is a stable this compound calcium tablet with high quality and stability .

Scientific Research Applications

Cardiovascular Disease Prevention

Atorvastatin is extensively used to reduce the risk of cardiovascular events, including myocardial infarction (MI) and stroke. The following studies highlight its effectiveness:

  • Anglo-Scandinavian Cardiac Outcomes Trial (ASCOT) : In a cohort of 10,305 hypertensive patients with hypercholesterolemia, this compound (10 mg daily) reduced the risk of coronary events by 36% and revascularization procedures by 42% over a median follow-up of 3.3 years .
  • Collaborative this compound Diabetes Study (CARDS) : Among 2,838 patients with type 2 diabetes and hypercholesterolemia, this compound significantly decreased the risk of stroke by 48% and MI by 42% compared to placebo .

Lipid Management

This compound is effective in lowering various lipid parameters:

  • Dose-Dependent Effects : Clinical studies demonstrate that this compound reduces total cholesterol by 28-44% , LDL cholesterol by 27-41% , and triglycerides by 39-52% depending on the dosage (10-80 mg daily) .
Lipid ParameterReduction (%)
Total Cholesterol28-44
LDL Cholesterol27-41
Triglycerides39-52

Pleiotropic Effects

Beyond lipid-lowering, this compound exhibits pleiotropic effects that contribute to cardiovascular health:

  • Endothelial Function : this compound improves endothelial function and enhances stability of atherosclerotic plaques.
  • Oxidative Stress Reduction : It reduces oxidative stress and inflammation, which are critical in atherosclerosis progression .

Cancer Therapy Research

Recent studies have explored this compound's potential in cancer therapy:

  • Nanoparticle Drug Delivery : this compound has been incorporated into lipid-based nanoparticles for targeted delivery in breast cancer treatment. This method enhances the therapeutic efficacy while minimizing systemic toxicity .

Safety and Tolerability

While this compound is generally well-tolerated, it is essential to monitor for adverse effects:

  • Clinical trials have reported side effects such as liver enzyme elevation and muscle pain, necessitating regular monitoring during treatment .

Comparative Efficacy with Other Statins

Research comparing this compound with other statins like rosuvastatin indicates similar efficacy in lowering LDL cholesterol and preventing cardiovascular events:

  • A meta-analysis highlighted that this compound and rosuvastatin produce comparable reductions in LDL-C across various doses .

Biological Activity

Atorvastatin, a member of the statin class of drugs, is primarily known for its lipid-lowering effects, but its biological activity extends beyond cholesterol reduction. This article reviews the biological mechanisms, pharmacokinetics, clinical applications, and emerging research findings regarding this compound.

This compound functions as a competitive inhibitor of the enzyme HMG-CoA reductase , which plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound leads to decreased cholesterol production in the liver, which in turn stimulates the upregulation of hepatic low-density lipoprotein (LDL) receptors. This process enhances the uptake of LDL from the bloodstream, thereby lowering serum cholesterol levels. Additionally, this compound reduces levels of Very-Low-Density Lipoprotein (VLDL) and triglycerides while increasing High-Density Lipoprotein (HDL) levels .

Pleiotropic Effects : Beyond its lipid-lowering capabilities, this compound exhibits several pleiotropic effects that contribute to cardiovascular protection. These include:

  • Improvement in endothelial function
  • Stabilization of atherosclerotic plaques
  • Reduction of oxidative stress and inflammation
  • Inhibition of thrombogenic responses .

Pharmacokinetics

This compound is highly bound to plasma proteins (over 98%) and has a reported volume of distribution of approximately 380 L. It is metabolized primarily by Cytochrome P450 3A4 in the liver and intestine, producing active metabolites that also inhibit HMG-CoA reductase. This compound and its metabolites are primarily eliminated via bile, with minimal renal excretion .

Clinical Efficacy

This compound has been extensively studied for its efficacy in reducing cardiovascular events. The following table summarizes key findings from major clinical trials:

Study Population Dosage Outcome
This compound Landmarks ProgramPatients with and without CHDVarious dosesSignificant reduction in cardiovascular events
PROVE IT-TIMI 22Patients post-acute coronary syndrome80 mg/dayReduced risk of death and recurrent events
SPARCLPatients with a history of stroke80 mg/dayReduced risk of recurrent stroke
ASCOT-LLAHypertensive patients with high cholesterol10-80 mg/dayDecreased incidence of coronary events

Case Studies

  • Clinically Isolated Syndrome (CIS) :
    A randomized controlled trial assessed this compound's efficacy in patients with CIS. The study found no significant difference in the development of new brain lesions compared to placebo, indicating that this compound may not be effective in this specific population .
  • Antibacterial Properties :
    Recent studies have shown that this compound exhibits antibacterial activity against Helicobacter pylori, suggesting potential applications beyond cardiovascular health .
  • Long-Term Safety and Effectiveness :
    A large-scale trial comparing this compound and rosuvastatin found both drugs equally effective at preventing heart attacks and strokes over three years, highlighting this compound's long-term safety profile .

Emerging Research

Recent studies have explored this compound's effects on various conditions beyond cardiovascular disease:

  • Neuroprotective Effects : Preliminary studies suggest this compound may slow cognitive decline in Alzheimer's patients .
  • Kidney Disease : Evidence indicates this compound may reduce the progression of mild chronic kidney disease but shows limited benefit in end-stage renal disease patients on hemodialysis .
  • Sepsis Risk Reduction : Observational studies indicate patients on statins may have a reduced risk of developing sepsis .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for comparing Atorvastatin’s efficacy against other statins in Phase III trials?

  • Methodological Answer : Use randomized, double-blind, parallel-group designs with predefined inclusion/exclusion criteria (e.g., LDL >160 mg/dL, exclusion of comorbidities like uncontrolled diabetes) to minimize bias. Stratify randomization by baseline lipid levels and cardiovascular risk factors. Primary endpoints should include percentage changes in LDL, HDL, and triglycerides, analyzed via ANOVA with repeated measures. Ensure sample size calculations account for expected effect sizes (e.g., 40–60% LDL reduction for this compound vs. 30–50% for comparators) .

Q. What analytical techniques are most reliable for quantifying this compound in pharmaceutical formulations and biological matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile-phosphate buffer mobile phase) is widely validated for bulk and plasma samples. For simultaneous quantification of metabolites (e.g., ortho-/para-hydroxythis compound), employ gradient elution and internal standards (e.g., pravastatin). Validate methods per ICH guidelines, including linearity (1–50 µg/mL), LOD/LOQ (e.g., 0.1 µg/mL and 0.3 µg/mL), and recovery rates (>95%) .

Q. How do this compound’s pleiotropic mechanisms extend beyond HMG-CoA reductase inhibition?

  • Methodological Answer : Investigate anti-inflammatory effects via CRP reduction (ELISA assays) and inhibition of T-cell activation (flow cytometry for ICAM-1 expression). In vitro models (e.g., endothelial cells) can assess nitric oxide synthase upregulation. Preclinical studies should quantify statin-induced changes in cytokine profiles (e.g., TNF-α, IL-6) using multiplex immunoassays .

Advanced Research Questions

Q. How can confounding variables (e.g., BMI, comorbidities) be controlled in observational studies assessing this compound-associated hepatotoxicity?

  • Methodological Answer : Use multivariable Cox regression to adjust for covariates like age, BMI, and baseline liver function. Stratify analysis by dose (e.g., 40 mg vs. 80 mg) and employ propensity score matching to balance groups. Sensitivity analyses should exclude patients with preexisting liver disease or concomitant medications (e.g., immunosuppressants) .

Q. What chemometric approaches optimize chromatographic methods for this compound analysis in complex matrices?

  • Methodological Answer : Apply Box-Behnken or central composite designs to screen factors (e.g., mobile phase pH, flow rate). Use Derringer’s desirability function to simultaneously optimize retention times, peak symmetry, and resolution. For plasma samples, validate robustness via forced degradation studies (acid/alkaline hydrolysis, oxidation) and assess matrix effects using post-column infusion .

Q. How can nanotechnology enhance this compound’s bioavailability and therapeutic efficacy?

  • Methodological Answer : Develop nanostructured lipid carriers (NLCs) via hot homogenization. Optimize using D-optimal designs to assess variables like solid/liquid lipid ratio and surfactant concentration. Characterize particle size (dynamic light scattering), entrapment efficiency (>90%), and in vivo efficacy via cholesterol reduction in rodent models. Validate amorphous state transition via DSC .

Q. What clinical trial designs are suitable for repurposing this compound in non-cardiovascular conditions (e.g., bronchiectasis)?

  • Methodological Answer : Use crossover designs with washout periods to evaluate anti-inflammatory endpoints (e.g., LCQ scores, IL-8 levels). For small cohorts, employ Bayesian adaptive designs to prioritize dose-finding (e.g., 80 mg vs. placebo). Secondary endpoints should include sputum inflammatory markers (ELISA) and exacerbation frequency .

Q. How should missing data and non-adherence be addressed in RCTs evaluating this compound’s cardioprotective effects?

  • Methodological Answer : Perform intention-to-treat (ITT) analysis with multiple imputation for missing LVEF data. Conduct per-protocol analyses excluding non-adherent participants (pill count <80%). Use mixed-effects models to handle repeated measures and sensitivity analyses to assess bias .

Q. What omics-based approaches elucidate this compound’s molecular mechanisms in cellular pathways?

  • Methodological Answer : Integrate transcriptomics (RNA-seq) to identify statin-modulated genes (e.g., GluN1 in neuroprotection) and proteomics (LC-MS/MS) to quantify HMG-CoA reductase inhibition. Validate findings via CRISPR knockouts in hepatocyte cell lines. Pathway enrichment analysis (e.g., KEGG) can highlight cholesterol biosynthesis and inflammation networks .

Properties

IUPAC Name

(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKUURHRXDUEBC-KAYWLYCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8029868, DTXSID60274003
Record name Atorvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8029868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Atorvastatin (Relative Stereo)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Atorvastatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005006
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble
Record name Atorvastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01076
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Atorvastatin is a statin medication and a competitive inhibitor of the enzyme HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase, which catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis. Atorvastatin acts primarily in the liver, where decreased hepatic cholesterol concentrations stimulate the upregulation of hepatic low-density lipoprotein (LDL) receptors, which increases hepatic uptake of LDL. Atorvastatin also reduces Very-Low-Density Lipoprotein-Cholesterol (VLDL-C), serum triglycerides (TG) and Intermediate Density Lipoproteins (IDL), as well as the number of apolipoprotein B (apo B) containing particles, but increases High-Density Lipoprotein Cholesterol (HDL-C). _In vitro_ and _in vivo_ animal studies also demonstrate that atorvastatin exerts vasculoprotective effects independent of its lipid-lowering properties, also known as the pleiotropic effects of statins. These effects include improvement in endothelial function, enhanced stability of atherosclerotic plaques, reduced oxidative stress and inflammation, and inhibition of the thrombogenic response. Statins were also found to bind allosterically to β2 integrin function-associated antigen-1 (LFA-1), which plays an essential role in leukocyte trafficking and T cell activation., In animal models, Lipitor lowers plasma cholesterol and lipoprotein levels by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase and cholesterol synthesis in the liver and by increasing the number of hepatic low-density lipoprotein (LDL) receptors on the cell surface to enhance uptake and catabolism of LDL; Lipitor also reduces LDL production and the number of LDL particles. Lipitor reduces LDL-cholesterol (LDL-C) in some patients with homozygous familial hypercholesterolemia (FH), a population that rarely responds to other lipid-lowering medication(s)., Lipitor is a selective, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme that converts 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a precursor of sterols, including cholesterol. Cholesterol and triglycerides circulate in the bloodstream as part of lipoprotein complexes. With ultracentrifugation, these complexes separate into HDL (high-density lipoprotein), IDL (intermediate-density lipoprotein), LDL (low-density lipoprotein), and VLDL (very-low-density lipoprotein) fractions. Triglycerides (TG) and cholesterol in the liver are incorporated into VLDL and released into the plasma for delivery to peripheral tissues. LDL is formed from VLDL and is catabolized primarily through the high-affinity LDL receptor. Clinical and pathologic studies show that elevated plasma levels of total cholesterol (total-C), LDL-cholesterol (LDL-C), and apolipoprotein B (apo B) promote human atherosclerosis and are risk factors for developing cardiovascular disease, while increased levels of HDL-C are associated with a decreased cardiovascular risk., Statins are largely used in clinics in the treatment of patients with cardiovascular diseases for their effect on lowering circulating cholesterol. Lectin-like oxidized low-density lipoprotein (LOX-1), the primary receptor for ox-LDL, plays a central role in the pathogenesis of atherosclerosis and cardiovascular disorders. We have recently shown that chronic exposure of cells to lovastatin disrupts LOX-1 receptor cluster distribution in plasma membranes, leading to a marked loss of LOX-1 function. Here we investigated the molecular mechanism of statin-mediated LOX-1 inhibition and we demonstrate that all tested statins /including atorvastatin/ are able to displace the binding of fluorescent ox-LDL to LOX-1 by a direct interaction with LOX-1 receptors in a cell-based binding assay. Molecular docking simulations confirm the interaction and indicate that statins completely fill the hydrophobic tunnel that crosses the C-type lectin-like (CTLD) recognition domain of LOX-1. Classical molecular dynamics simulation technique applied to the LOX-1 CTLD, considered in the entire receptor structure with or without a statin ligand inside the tunnel, indicates that the presence of a ligand largely increases the dimer stability. Electrophoretic separation and western blot confirm that different statins binding stabilize the dimer assembly of LOX-1 receptors in vivo. The simulative and experimental results allow us to propose a CTLD clamp motion, which enables the receptor-substrate coupling. ..., 3-Hydroxy-3-methylglutaryl coenzyme A reductase inhibitors (statins) exert potent vasculoprotective effects. However, the potential contribution to angiogenesis is controversial. In the present study, we demonstrate that atorvastatin dose-dependently affects endothelial cell migration and angiogenesis. In vivo relevant concentrations of 0.01 to 0.1 umol/L atorvastatin or mevastatin promote the migration of mature endothelial cells and tube formation. Moreover, atorvastatin also increases migration and the potency to form vessel structures of circulating endothelial progenitor cells, which may contribute to vasculogenesis. In contrast, higher concentrations (>0.1 umol/L atorvastatin) block angiogenesis and migration by inducing endothelial cell apoptosis. The dose-dependent promigratory and proangiogenic effects of atorvastatin on mature endothelial cells are correlated with the activation of the phosphatidylinositol 3-kinase-Akt pathway, as determined by the phosphorylation of Akt and endothelial NO synthase (eNOS) at Ser1177. In addition, the stimulation of migration and tube formation was blocked by phosphatidylinositol 3-kinase inhibitors. In contrast, the well-established stabilization of eNOS mRNA was achieved only at higher concentrations, suggesting that posttranscriptional activation rather than an increase in eNOS expression mediates the proangiogenic effect of atorvastatin. Taken together, these data suggest that statins exert a double-edged role in angiogenesis signaling by promoting the migration of mature endothelial cells and endothelial progenitor cells at low concentrations, whereas the antiangiogenic effects were achieved only at high concentrations., Here, we found that atorvastatin promoted the expansion of myeloid-derived suppressor cells (MDSCs) both in vitro and in vivo. Atorvastatin-derived MDSCs suppressed T-cell responses by nitric oxide production. Addition of mevalonate, a downstream metabolite of 3-hydroxy-3-methylglutaryl coenzyme A reductase, almost completely abrogated the effect of atorvastatin on MDSCs, indicating that the mevalonate pathway was involved. Along with the amelioration of dextran sodium sulfate (DSS) -induced murine acute and chronic colitis, we observed a higher MDSC level both in spleen and intestine tissue compared with that from DSS control mice. More importantly, transfer of atorvastatin-derived MDSCs attenuated DSS acute colitis and T-cell transfer of chronic colitis. Hence, our data suggest that the expansion of MDSCs induced by statins may exert a beneficial effect on autoimmune diseases. In summary, our study provides a novel potential mechanism for statins-based treatment in inflammatory bowel disease and perhaps other autoimmune diseases.
Record name Atorvastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01076
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATORVASTATIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7039
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

134523-00-5, 110862-48-1
Record name Atorvastatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134523-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atorvastatin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134523005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atorvastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01076
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Atorvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8029868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Atorvastatin (Relative Stereo)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrole-1-heptanoic acid, 2-(4-fluorophenyl)-Ã?,d-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-, [R-(R,R)]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATORVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0JWA85V8F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ATORVASTATIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7039
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Atorvastatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005006
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

159.1 - 190.6 °C
Record name Atorvastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01076
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Atorvastatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005006
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atorvastatin
Reactant of Route 2
Atorvastatin
Reactant of Route 3
Atorvastatin
Reactant of Route 4
Atorvastatin
Reactant of Route 5
Reactant of Route 5
Atorvastatin
Reactant of Route 6
Atorvastatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.